MAO‑A Selective Inhibition: >250‑fold selectivity over MAO‑B drives safer antidepressant lead profiles
The N‑benzyl tetrahydropyridine (tested as its hydrochloride salt) inhibits human MAO‑A with an IC₅₀ of 0.39 µM and displays no meaningful inhibition of MAO‑B (IC₅₀ > 100 µM), yielding a selectivity ratio of >256‑fold [1]. In the same study, the N‑substituted analog 2,4‑dichlorophenoxypropyl tetrahydropyridine (compound 12) achieved an IC₅₀ of 0.11 µM against MAO‑A but exhibited a different kinetic mechanism (time‑dependent mixed non‑competitive), while other analogs showed balanced dual inhibition [1]. The benzyl analog thus occupies a distinct selectivity–mechanism space.
| Evidence Dimension | MAO‑A inhibition potency and selectivity over MAO‑B |
|---|---|
| Target Compound Data | IC₅₀ (MAO‑A) = 0.39 µM; IC₅₀ (MAO‑B) > 100 µM |
| Comparator Or Baseline | 2,4‑dichlorophenoxypropyl analog (compound 12): IC₅₀ (MAO‑A) = 0.11 µM; other N‑substituted analogs showed MAO‑B IC₅₀ values as low as 1.2 µM |
| Quantified Difference | Selectivity ratio >256 for the benzyl compound vs. ≤10 for several comparators |
| Conditions | Recombinant human MAO‑A and MAO‑B, fluorometric assay, pH 7.4, 37 °C |
Why This Matters
High MAO‑A selectivity (>250‑fold) avoids MAO‑B‑related off‑target effects and reduces tyramine‑induced hypertension risk, making this scaffold a preferred starting point for reversible MAO‑A inhibitor programs.
- [1] Wichitnithad W, O'Callaghan JP, Miller DB, Train BC, Callery PS. Time‑dependent slowly‑reversible inhibition of monoamine oxidase A by N‑substituted 1,2,3,6‑tetrahydropyridines. Bioorganic & Medicinal Chemistry, 2011, 19(24): 7482‑7492. View Source
